molecular formula C7H10F2O2 B2389227 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid CAS No. 1785125-34-9

3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B2389227
CAS No.: 1785125-34-9
M. Wt: 164.152
InChI Key: RQOUOWUWKACQCO-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid is a fluorinated derivative of cyclopentane carboxylic acid. It is characterized by the presence of two fluorine atoms attached to the third carbon of the cyclopentane ring and a carboxylic acid group attached to the first carbon. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid typically involves the introduction of fluorine atoms into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluoromethylation reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the interaction. These interactions can modulate biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 3,3-Difluorocyclopentane-1-carboxylic acid
  • 1-Methylcyclopentane-1-carboxylic acid
  • 3-Fluoro-1-methylcyclopentane-1-carboxylic acid

Comparison: 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. Compared to its analogs, this compound exhibits enhanced stability and binding affinity, making it a valuable candidate in medicinal chemistry .

Properties

IUPAC Name

3,3-difluoro-1-methylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-6(5(10)11)2-3-7(8,9)4-6/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOUOWUWKACQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785125-34-9
Record name 3,3-difluoro-1-methylcyclopentane-1-carboxylic acid
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